molecular formula C60H53N B15366227 9,9'-Spirobi[9H-fluoren]-2-amine, N-[1,1'-biphenyl]-2-YL-2',7'-bis(1,1-dimethylethyl)-N-(9,9-dimethyl-9H-fluoren-2-YL)- CAS No. 1365840-52-3

9,9'-Spirobi[9H-fluoren]-2-amine, N-[1,1'-biphenyl]-2-YL-2',7'-bis(1,1-dimethylethyl)-N-(9,9-dimethyl-9H-fluoren-2-YL)-

Cat. No.: B15366227
CAS No.: 1365840-52-3
M. Wt: 788.1 g/mol
InChI Key: YOGPJFSYRIXXKO-UHFFFAOYSA-N
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Description

Structure and Synthesis
The compound features a spirobi[fluorene] core with two amine-linked substituents: a [1,1'-biphenyl]-2-yl group and a 9,9-dimethyl-9H-fluoren-2-yl group. The 2',7'-positions of the spirobi[fluorene] are substituted with tert-butyl groups, enhancing steric bulk and solubility. Synthesis involves a palladium-catalyzed coupling reaction between 2-bromo-9,9'-spirobifluorene and a biphenylamine derivative, yielding the product in 34% yield after column chromatography .

Properties

CAS No.

1365840-52-3

Molecular Formula

C60H53N

Molecular Weight

788.1 g/mol

IUPAC Name

2',7'-ditert-butyl-N-(9,9-dimethylfluoren-2-yl)-N-(2-phenylphenyl)-9,9'-spirobi[fluorene]-2-amine

InChI

InChI=1S/C60H53N/c1-57(2,3)39-26-30-47-48-31-27-40(58(4,5)6)35-54(48)60(53(47)34-39)51-24-16-13-22-45(51)49-33-29-42(37-55(49)60)61(56-25-17-14-20-43(56)38-18-10-9-11-19-38)41-28-32-46-44-21-12-15-23-50(44)59(7,8)52(46)36-41/h9-37H,1-8H3

InChI Key

YOGPJFSYRIXXKO-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)N(C4=CC5=C(C=C4)C6=CC=CC=C6C57C8=C(C=CC(=C8)C(C)(C)C)C9=C7C=C(C=C9)C(C)(C)C)C1=CC=CC=C1C1=CC=CC=C1)C

Origin of Product

United States

Biological Activity

The compound 9,9'-Spirobi[9H-fluoren]-2-amine, N-[1,1'-biphenyl]-2-YL-2',7'-bis(1,1-dimethylethyl)-N-(9,9-dimethyl-9H-fluoren-2-YL)- (CAS No. 1365840-52-3) is a complex organic molecule characterized by its unique spirobi[fluoren] core structure. This compound has garnered interest in various scientific fields due to its potential biological activities and applications in organic chemistry and materials science.

  • Molecular Formula : C60H53N
  • Molecular Weight : Approximately 523.7 g/mol
  • IUPAC Name : N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9'-spirobi[fluoren]-2-amine

The presence of 9,9-dimethyl groups enhances the compound's stability and electronic characteristics, which may influence its biological activity.

Biological Activity Overview

While specific biological activity data for this compound is limited, similar compounds often exhibit interesting biological properties. The mechanisms of action typically involve interactions with various enzymes and receptors that modulate cellular activities such as growth and apoptosis.

Potential Biological Mechanisms

  • Enzyme Interaction : Compounds with similar structures have been shown to interact with enzymes that regulate metabolic pathways.
  • Receptor Modulation : The compound may influence signaling pathways related to cell growth and apoptosis.
  • Antimicrobial Properties : Some derivatives of fluorenes have demonstrated antimicrobial activity against various strains of bacteria and fungi.

Synthesis and Characterization

Research has focused on synthesizing derivatives of 9,9'-Spirobi[9H-fluoren]-2-amine to explore their biological activities. For instance:

  • A study synthesized several novel chromophores based on 9,9-dimethyl-9H-fluoren-2-amine and evaluated their nonlinear optical properties, which are relevant for potential applications in photonic devices .

Antimicrobial Evaluation

In related research, compounds derived from fluorenes have been evaluated for their antimicrobial properties. For example:

  • A study on fluorenyl-hydrazinthiazole derivatives showed varying degrees of antimicrobial activity against multidrug-resistant microorganisms . Although not directly linked to the spirobi[fluoren] derivative , these findings suggest a potential for similar compounds to exhibit antimicrobial effects.

Comparative Analysis of Similar Compounds

The following table summarizes some structurally similar compounds and their reported activities:

Compound NameSimilarity IndexNotable Activities
2-Isopropyl-[1,1'-biphenyl]-4-amine0.91Antidepressant effects
9,9-Dioctyl-9H-fluorene-2,7-diamine0.89Antitumor activity
Spiro[cyclopropane-1,9'-fluoren]-2'-amine0.89Modulation of cell signaling pathways

These compounds exhibit varying degrees of similarity based on their structural features but differ significantly in their physical and chemical properties as well as their potential applications.

Comparison with Similar Compounds

Key Properties

  • Thermal Stability : Glass transition temperature ($Tg$) = 140°C, significantly higher than TAPC ($Tg = 79°C$), making it suitable for stable organic light-emitting diodes (OLEDs) .
  • Optoelectronic : Used in hole-transport layers (HTLs) due to its deep HOMO level (-5.4 eV), improving charge injection and reducing exciton quenching .
  • Device Performance : In OLEDs, replacing TAPC with this compound increased LT90 (time to 90% luminance retention) from <1 hour to 70.5 hours while maintaining efficiency .
Table 1: Thermal and Electrochemical Properties
Compound Name $T_g$ (°C) HOMO (eV) LUMO (eV) Key Substituents
Target Compound (N-[1,1'-biphenyl]-2-YL-...) 140 -5.4 -2.1 tert-Butyl, biphenyl, dimethylfluorenyl
N,N'-di[(1,1'-biphenyl)-4-yl]-N,N'-bis(9,9-dimethylfluoren-2-yl)-9-phenyl-9H-carbazole-3,6-diamine 179 -5.2 -2.3 Carbazole, dimethylfluorenyl
N-([1,1'-biphenyl]-4-yl)-N-(9,9-dimethyl-9H-fluoren-2-yl)-11,11-dimethyl-11H-benzo[b]fluoren-3-amine (EBL-C) 165 -5.6 -2.4 Benzofluorene, dimethyl groups
N-phenyl-9,9'-spirobi[9H-fluoren]-4-amine Not reported -5.1 -2.0 Phenyl, spirobi[fluorene]
FSFA (N-((1,1′-biphenyl)-2-yl)-N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9′-spirobi[fluoren]-2-amine) 130 -5.3 -2.2 Biphenyl, dimethylfluorenyl

Key Observations :

  • The target compound’s $T_g$ (140°C) outperforms FSFA (130°C) but is lower than carbazole-based derivatives (179°C) .
  • Its deeper HOMO (-5.4 eV) vs. EBL-C (-5.6 eV) balances charge injection and stability, avoiding excessive energy barriers .
Table 2: Device Performance Metrics
Compound Name Application External Quantum Efficiency (EQE) LT90 (hours) Roll-off at 3000 cd/m²
Target Compound HTL in green OLEDs 18% 70.5 <5%
CBP (Control) Host in red PHOLEDs 15% 13.7 10%
EBL-C Electron-blocking layer 20% 55.7 7%
CzFA (7-(9H-carbazol-9-yl)-...) Host in red PHOLEDs 27.8 cd/A (current efficiency) Not reported Not reported
FSFA Host-assist in PHOLEDs 22% 45.0 8%

Key Observations :

  • The target compound’s LT90 (70.5 hours) surpasses EBL-C (55.7 hours) and FSFA (45 hours), highlighting superior operational stability .
  • CzFA exhibits higher current efficiency (27.8 cd/A) but lacks lifetime data, emphasizing trade-offs between efficiency and stability .
Structural and Functional Comparisons

Spirobi[fluorene] vs. Carbazole Derivatives :

  • Spirobi[fluorene] cores (target compound, FSFA) offer rigid, orthogonal structures that reduce aggregation, while carbazole-based materials (e.g., CzFA) enhance hole mobility but may suffer from crystallization .
  • tert-Butyl groups in the target compound improve solubility and film-forming properties compared to unsubstituted analogs .

Substituent Effects :

  • Biphenyl and dimethylfluorenyl groups in the target compound lower HOMO levels (-5.4 eV) vs. phenyl-substituted derivatives (-5.1 eV), enhancing hole injection .
  • Benzofluorene derivatives (EBL-C) achieve deeper HOMO (-5.6 eV) but may introduce charge imbalance, increasing roll-off .

Thermal vs.

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